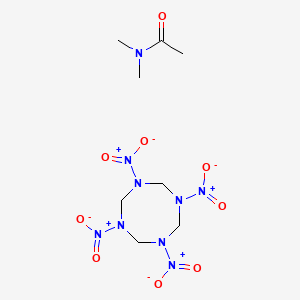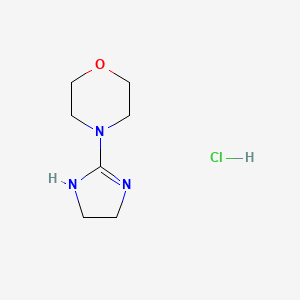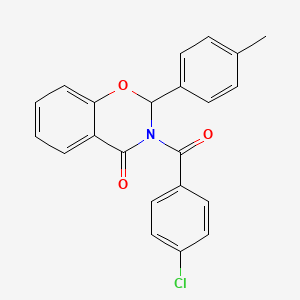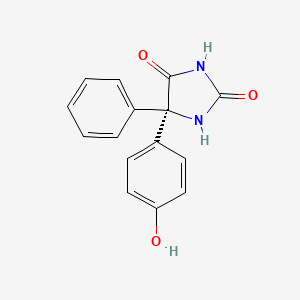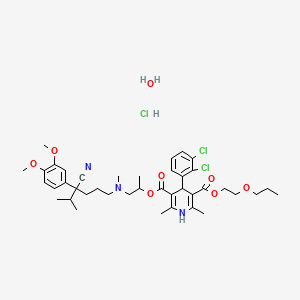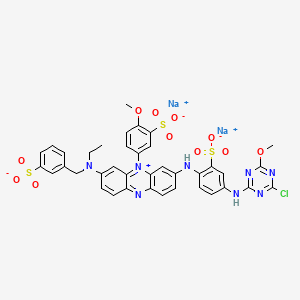
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide is a complex organic compound characterized by the presence of a pyridazine ring substituted with bromomercuri and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridazine compound followed by mercuration and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield while minimizing by-products and waste. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromomercuri group.
Substitution: The methoxy and bromomercuri groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide involves its interaction with specific molecular targets. The bromomercuri group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in organic synthesis and potential biological activities.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry for its structural similarity to indole derivatives.
2-Thioxo-tetrahydro-4H-imidazol-4-one: Utilized in the synthesis of various functionalized compounds.
Uniqueness
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide is unique due to the presence of the bromomercuri group, which imparts distinct chemical reactivity and potential biological activities not commonly found in similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91499-04-6 |
|---|---|
Molekularformel |
C7H10BrHgN3O3 |
Molekulargewicht |
464.67 g/mol |
IUPAC-Name |
bromo-(7-methoxy-1,3-dioxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)mercury |
InChI |
InChI=1S/C7H10N3O3.BrH.Hg/c1-13-5-2-3-9-6(11)8-7(12)10(9)4-5;;/h2,5H,3-4H2,1H3,(H,8,11,12);1H;/q;;+1/p-1 |
InChI-Schlüssel |
CFJDCYCEPKNXFA-UHFFFAOYSA-M |
Kanonische SMILES |
COC1CN2C(=O)NC(=O)N2CC1[Hg]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






